molecular formula C7H10N2OS B1281644 2-(Dimethylamino)-4-methyl-1,3-thiazole-5-carbaldehyde CAS No. 85656-49-1

2-(Dimethylamino)-4-methyl-1,3-thiazole-5-carbaldehyde

Cat. No. B1281644
CAS RN: 85656-49-1
M. Wt: 170.23 g/mol
InChI Key: ZEJDCOIUGAVMFI-UHFFFAOYSA-N
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Description

The compound "2-(Dimethylamino)-4-methyl-1,3-thiazole-5-carbaldehyde" is a chemical of interest due to its potential applications in various chemical reactions and syntheses. While the provided papers do not directly discuss this compound, they do provide insights into the chemistry of related thiazole and heterocyclic aldehydes, which can help infer the behavior and properties of the compound .

Synthesis Analysis

The synthesis of related thiazole derivatives is described in the first paper, where a product is obtained through the reaction of N-amidinothiourea and dimethyl acetylenedicarboxylate under various conditions, leading to a series of new N-(5-R-1,3,5-triazinan-2-ylidene)-N-1,3-thiazol-2-amines . This suggests that similar methods could potentially be applied to synthesize the compound of interest by modifying the starting materials and reaction conditions.

Molecular Structure Analysis

Although the exact molecular structure of "2-(Dimethylamino)-4-methyl-1,3-thiazole-5-carbaldehyde" is not provided, the structure of related compounds can be determined using techniques such as X-ray diffraction analysis, as mentioned in the first paper . This technique allows for the elucidation of the three-dimensional arrangement of atoms within a molecule, which is crucial for understanding its reactivity and interactions with other molecules.

Chemical Reactions Analysis

The second paper discusses the reactions of 5-dialkylamino-1,2,3-thiadiazole-4-carbaldehydes with various amines, leading to the synthesis of a range of 1,2,3-triazole-4-carbothioamides . This indicates that the compound "2-(Dimethylamino)-4-methyl-1,3-thiazole-5-carbaldehyde" may also undergo similar reactions with amines, potentially leading to the formation of new heterocyclic structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives can be inferred from the behavior of similar compounds. For instance, the fourth paper describes the synthesis of 1,2,3-thiadiazole-5-carbaldehydes and their subsequent transformation into other heterocyclic compounds . The stability and reactivity of these compounds can provide insights into the expected properties of "2-(Dimethylamino)-4-methyl-1,3-thiazole-5-carbaldehyde," such as its potential to form dimers or react with nucleophiles.

Scientific Research Applications

1. Cr(VI) Adsorption

  • Application Summary: DMAEMA-based polymers have been used for the adsorption of Cr(VI) from wastewater .
  • Methods of Application: A sixteen-arm star-shaped polymer of s-POSS-(PDMAEMA)16 was synthesized by octakis (dibromoethyl) polyhedral oligomeric silsesquioxane (POSS-(Br)16) initiating DMAEMA via atom transfer radical polymerization (ATRP) process .
  • Results: The synthesized polymer showed controllable and reversible pH-responsive behavior at pH=1–12 and thermoresponsive behavior at 20–60 °C . It could adsorb Cr(VI) due to strong electrostatic interactions between its tertiary amines and Cr(VI) .

2. Inhibition of Pathogenic Bacteria

  • Application Summary: DMAEMA-based nanogels have been used for the inhibition of pathogenic bacteria .
  • Methods of Application: Free-radical polymerization was used to fabricate high-quality poly [2-(dimethylamino)ethyl methacrylate-co-ethylene dimethacrylate] (PDMAEMA-EDMA) nanogel .
  • Results: The quaternized PDMAEMA-EDMA nanogel acted as an effective bactericidal agent against both tested bacteria, namely Staphylococcus aureus (S. aureus) and Acinetobacter baumannii (A. baumannii) .

3. Stimuli-Responsive Materials

  • Application Summary: DMAEMA has been used in the synthesis of pH and temperature dual-responsive chitosan copolymer (CS-g-PDMAEMA) .
  • Methods of Application: Free radical graft copolymerization with DMAEMA as the vinyl monomer was used to prepare the copolymer .
  • Results: The resulting copolymer combined the merits of natural and synthetic polymers, and was facilely prepared .

Safety And Hazards

This would involve a discussion of the compound’s safety and potential hazards, including its toxicity and any precautions that need to be taken when handling it.


Future Directions

This would involve a discussion of potential future research directions, including any unanswered questions about the compound and how it could be used in future applications.


properties

IUPAC Name

2-(dimethylamino)-4-methyl-1,3-thiazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2OS/c1-5-6(4-10)11-7(8-5)9(2)3/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEJDCOIUGAVMFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N(C)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40511362
Record name 2-(Dimethylamino)-4-methyl-1,3-thiazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40511362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Dimethylamino)-4-methyl-1,3-thiazole-5-carbaldehyde

CAS RN

85656-49-1
Record name 2-(Dimethylamino)-4-methyl-1,3-thiazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40511362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(dimethylamino)-4-methyl-1,3-thiazole-5-carbaldehyde
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